molecular formula C25H30BrNO3 B11615272 9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 684238-38-8

9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11615272
CAS No.: 684238-38-8
M. Wt: 472.4 g/mol
InChI Key: ZPKDJLIBXUWNLF-UHFFFAOYSA-N
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Description

9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound with a unique structure that includes a brominated phenyl group, a dimethylamino group, and a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multiple steps. One common approach is to start with the bromination of a suitable phenyl precursor, followed by the introduction of the dimethylamino group. The xanthene core is then constructed through a series of cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The brominated phenyl group and dimethylamino group play key roles in binding to these targets, while the xanthene core provides structural stability and facilitates specific interactions. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 9-[3-chloro-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
  • 9-[3-fluoro-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Uniqueness

The presence of the bromine atom in 9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione distinguishes it from its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to variations in reactivity, binding affinity, and overall biological activity. This uniqueness makes the compound valuable for specific applications where these properties are advantageous.

Properties

684238-38-8

Molecular Formula

C25H30BrNO3

Molecular Weight

472.4 g/mol

IUPAC Name

9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C25H30BrNO3/c1-24(2)10-17(28)22-19(12-24)30-20-13-25(3,4)11-18(29)23(20)21(22)14-7-8-16(27(5)6)15(26)9-14/h7-9,21H,10-13H2,1-6H3

InChI Key

ZPKDJLIBXUWNLF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)N(C)C)Br)C(=O)C1)C

Origin of Product

United States

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